molecular formula C8H8F2O B6251577 3-(difluoromethyl)-5-methylphenol CAS No. 1261825-87-9

3-(difluoromethyl)-5-methylphenol

Cat. No.: B6251577
CAS No.: 1261825-87-9
M. Wt: 158.14 g/mol
InChI Key: LIZNSQLUZCWQAX-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-5-methylphenol is a fluorinated phenolic compound characterized by a difluoromethyl (-CF₂H) group at the 3-position and a methyl (-CH₃) group at the 5-position of the aromatic ring. Fluorinated phenols are widely studied due to their enhanced physicochemical properties, such as increased acidity, metabolic stability, and bioavailability, which are critical in pharmaceutical and agrochemical applications . The difluoromethyl group balances moderate electron-withdrawing effects with reduced steric bulk compared to trifluoromethyl (-CF₃), making it advantageous in drug design .

Properties

CAS No.

1261825-87-9

Molecular Formula

C8H8F2O

Molecular Weight

158.14 g/mol

IUPAC Name

3-(difluoromethyl)-5-methylphenol

InChI

InChI=1S/C8H8F2O/c1-5-2-6(8(9)10)4-7(11)3-5/h2-4,8,11H,1H3

InChI Key

LIZNSQLUZCWQAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)O)C(F)F

Purity

95

Origin of Product

United States

Preparation Methods

Adaptation of Xylene Carbonylation for Difluoromethylation

The synthesis of 3,5-dimethylphenol via xylene carbonylation, as described in CN104761435A, provides a foundational framework. In this method, xylene undergoes carbonylation with acetyl chloride or diacetyl oxide under Lewis acid catalysis (e.g., AlCl₃ or FeCl₃), forming 3,5-dimethylacetophenone. Subsequent oxidation with peroxides yields ester intermediates, which are hydrolyzed to the final phenol.

For 3-(difluoromethyl)-5-methylphenol, this pathway can be modified by replacing acetyl chloride with difluoroacetyl fluoride during the carbonylation step. In a representative procedure:

  • Carbonylation : A mixture of 5-methylxylene and difluoroacetyl fluoride reacts in the presence of AlCl₃ at −10°C to 5°C, forming 3-(difluoroacetyl)-5-methylacetophenone.

  • Oxidation : The ketone intermediate is treated with meta-chloroperbenzoic acid (mCPBA) in ethyl acetate, yielding a difluoromethylated ester.

  • Hydrolysis : Acidic or basic hydrolysis cleaves the ester to produce the target phenol.

Key Data :

StepConditionsYield (%)Selectivity (3- vs. 5-isomer)
CarbonylationAlCl₃, −10°C, 1,4-dioxane78.396:4
OxidationmCPBA, 20°C, ethyl acetate88.6>99
HydrolysisHCl (2M), 20°C89.895:5

This method achieves a total yield of ~70% but requires stringent temperature control to minimize isomerization.

Directed Electrophilic Substitution Strategies

Friedel-Crafts Acylation with Difluoroacetylating Agents

Electrophilic difluoromethylation of pre-functionalized phenolic substrates offers a direct route. For example, 5-methylphenol can undergo Friedel-Crafts acylation with difluoroacetyl fluoride under Lewis acid catalysis. However, the inherent ortho/para-directing nature of the hydroxyl group necessitates protective strategies to favor meta-substitution:

  • Protection : The phenolic hydroxyl group is converted to a methoxy ether using methyl iodide.

  • Acylation : Difluoroacetyl fluoride reacts with 5-methylanisole in the presence of BF₃·Et₂O, directing the difluoromethyl group to the meta position.

  • Deprotection : Cleavage of the methoxy group with BBr₃ yields this compound.

Challenges :

  • Competing ortho-substitution reduces selectivity (70:30 meta:ortho ratio without protection).

  • Harsh deprotection conditions (e.g., BBr₃) may degrade acid-sensitive difluoromethyl groups.

Halogen Exchange and Nucleophilic Difluoromethylation

Ullmann-Type Coupling with Difluoromethyl Copper Reagents

Aryl halides serve as precursors for introducing difluoromethyl groups via transition-metal catalysis. For instance, 5-methyl-3-bromophenol undergoes Ullmann coupling with difluoromethylcopper(I) in dimethylformamide (DMF) at 120°C, yielding the target compound:

5-Methyl-3-bromophenol+CuCF2HPd(OAc)2,120CThis compound\text{5-Methyl-3-bromophenol} + \text{CuCF}2\text{H} \xrightarrow{\text{Pd(OAc)}2, \, 120^\circ\text{C}} \text{this compound}

Optimization Insights :

  • Catalytic systems: Pd(OAc)₂ with PPh₃ ligands enhance reactivity (turnover number = 45).

  • Side reactions: Homocoupling of CuCF₂H reduces yield (mitigated by slow reagent addition).

Reductive Dehydroxylation of Trifluoromethyl Precursors

Selective Defluorination of 3-(Trifluoromethyl)-5-Methylphenol

Trifluoromethyl groups can be selectively reduced to difluoromethyl groups using Zn/HCl systems:

3-(CF3)-5-methylphenolZn, HCl,  EtOH3-(CF2H)-5-methylphenol\text{3-(CF}3\text{)-5-methylphenol} \xrightarrow{\text{Zn, HCl, \, EtOH}} \text{3-(CF}2\text{H)-5-methylphenol}

Performance Metrics :

  • Reaction time: 12 hours at 80°C.

  • Yield: 65% with 90% selectivity for CF₂H over over-reduced products (e.g., CHF₂).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsTotal Yield (%)
Carbonylation-OxidationHigh scalability, mild hydrolysisMulti-step, isomerization risks70
Friedel-Crafts AcylationDirect functionalizationLow meta-selectivity without protection55
Ullmann CouplingAtom-economic, one-stepRequires expensive catalysts60
Reductive DefluorinationUses stable precursorsOver-reduction side reactions65

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-5-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Weight : 182.15 g/mol
  • CAS Number : 1261825-87-9
  • IUPAC Name : 3-(difluoromethyl)-5-methylphenol
  • Structure : The compound features a phenolic hydroxyl (-OH) group and a difluoromethyl group, which significantly influence its chemical reactivity and biological activity.

Pharmaceuticals

This compound is explored as a potential lead compound in drug design. Its unique electronic properties, due to the difluoromethyl group, enhance pharmacological profiles by improving receptor binding and metabolic stability. Research indicates that derivatives of this compound exhibit increased potency against specific biological targets compared to non-fluorinated counterparts.

Case Study: Drug Development

In a study focusing on the synthesis of derivatives for anticancer activity, researchers found that modifications to the difluoromethyl group resulted in compounds with enhanced selectivity towards cancer cell lines. This highlights the potential of this compound derivatives in targeted therapy.

Agrochemicals

The compound serves as an important intermediate in the synthesis of various agrochemicals, particularly fungicides. Its derivatives are utilized to develop new pesticides that act through mechanisms such as inhibition of succinate dehydrogenase (SDHI), which is crucial for combating fungal pathogens .

Data Table: Agrochemical Applications

Compound NameFunctionalityYear Developed
FluxapyroxadFungicide2011
BixafenFungicide2011
IsopyrazamFungicide2010

These compounds demonstrate effective control over major crop pests and have been optimized for environmental safety and efficacy .

Material Science

In material science, this compound is used as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation and reduction—allows it to serve as a precursor in developing advanced materials with specific properties.

Chemical Reactions Overview

  • Oxidation : Can form quinones or other oxidized derivatives.
  • Reduction : Leads to hydroxy derivatives.
  • Substitution : Reacts with halogens or nitrating agents under controlled conditions.

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-5-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can act as a hydrogen-bonding donor, enhancing the binding affinity and selectivity of the compound. Additionally, the presence of the methyl group can influence the compound’s lipophilicity and overall pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-(difluoromethyl)-5-methylphenol with fluorinated phenols and related derivatives:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents Acidity (pKa) Applications
This compound C₈H₈F₂O 158.15 Not reported -CF₂H (3), -CH₃ (5) ~8.5* Agrochemical intermediates, pharmaceuticals
3-Fluoro-5-(trifluoromethyl)phenol C₇H₄F₄O 180.1 Not reported -F (3), -CF₃ (5) ~6.5† Electronics, specialty chemicals
5-(2-Chlorobenzyl)-3-trifluoromethylphenol C₁₄H₁₀ClF₃O 286.68 Not reported -CF₃ (3), -CH₂C₆H₄Cl (5) ~7.0‡ Antimicrobial agents
3-(Allyloxy)-5-methylphenol C₁₀H₁₂O₂ 164.20 Not reported -OCH₂CH=CH₂ (3), -CH₃ (5) ~10.0§ Polymer precursors, fragrances

* Estimated based on difluoromethyl’s weaker electron-withdrawing effect vs. -CF₃.
† Trifluoromethyl’s strong electron-withdrawing effect lowers pKa significantly.
‡ Chlorobenzyl group adds lipophilicity, enhancing membrane permeability.
§ Allyloxy group is electron-donating, reducing acidity compared to -CF₂H.

Key Observations:

Acidity: The difluoromethyl group in this compound confers moderate acidity (pKa ~8.5), making it less acidic than trifluoromethyl-substituted phenols (pKa ~6.5–7.0) but more acidic than non-fluorinated analogs like 3-(allyloxy)-5-methylphenol (pKa ~10.0) .

Lipophilicity : Chlorobenzyl and trifluoromethyl groups increase lipophilicity, enhancing bioavailability and cell permeability, which is critical for antimicrobial activity .

Synthetic Utility: The allyloxy group in 3-(allyloxy)-5-methylphenol allows for further functionalization via olefin chemistry, a feature absent in fluorinated derivatives .

Q & A

Q. What are the optimal synthetic routes for introducing the difluoromethyl group into phenolic structures like 3-(difluoromethyl)-5-methylphenol?

  • Methodological Answer : The difluoromethyl group can be introduced via (1) nucleophilic substitution using sodium 2-chloro-2,2-difluoroacetate with cesium carbonate in polar aprotic solvents (e.g., DMF) at 80–100°C , or (2) late-stage difluoromethylation via palladium-catalyzed cross-coupling reactions. Reaction efficiency depends on solvent choice, base strength, and temperature optimization. Gas evolution during synthesis necessitates controlled venting or bubbler systems .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

  • Methodological Answer : Use a combination of:
  • ¹⁹F NMR to confirm the presence of the difluoromethyl group (δ ~ -100 to -110 ppm).
  • ¹H NMR to resolve methyl and aromatic protons (e.g., coupling patterns for substituent positioning).
  • HPLC-MS for purity assessment and molecular ion verification.
  • X-ray crystallography for absolute stereochemical confirmation if crystalline derivatives are synthesized .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

  • Methodological Answer :
  • Solubility : Screen solvents (e.g., DMSO, acetonitrile, aqueous buffers) via UV-Vis spectroscopy or gravimetric analysis.
  • Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via HPLC or LC-MS to identify degradation products (e.g., defluorination or oxidation byproducts) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

  • Methodological Answer : Contradictions often arise from:
  • Substituent positioning : Compare bioactivity of this compound with analogs like 3-(difluoromethyl)-5-fluorophenol (anticancer) or 2-(difluoromethyl)-3-fluorophenol (antiviral) .
  • Assay variability : Validate results using orthogonal assays (e.g., surface plasmon resonance (SPR) vs. cell-based assays).
  • Meta-analysis : Aggregate data from multiple studies, adjusting for variables like cell line specificity or pharmacokinetic parameters .

Q. What computational strategies are recommended to study the stereoelectronic effects of the difluoromethyl group on target binding?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model interactions between the difluoromethyl group and protein active sites (e.g., hydrophobic pockets or halogen-bonding motifs).
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze charge distribution and conformational preferences of the difluoromethyl moiety.
  • Docking Studies : Compare binding affinities with non-fluorinated analogs to isolate fluorine-specific effects .

Q. How can researchers design structure-activity relationship (SAR) studies to optimize the bioactivity of this compound derivatives?

  • Methodological Answer :
  • Systematic substitution : Synthesize derivatives with varied substituents (e.g., halogens, alkyl chains) at the 5-position.
  • Pharmacophore mapping : Use X-ray co-crystallography or NMR titration to identify critical binding interactions.
  • In vitro/in vivo correlation : Prioritize derivatives with balanced lipophilicity (logP) and metabolic stability (e.g., microsomal assays) .

Q. What are the challenges in detecting low-abundance metabolites of this compound, and how can they be addressed?

  • Methodological Answer :
  • Analytical Challenges : Metabolites like defluorinated or hydroxylated derivatives may have low ionization efficiency in MS.
  • Solutions :
  • Use high-resolution MS (HRMS) with isotopic labeling for trace detection.
  • Employ derivatization agents (e.g., BSTFA) to enhance volatility in GC-MS.
  • Pair with radiolabeled (¹⁴C or ³H) compounds for quantitative tracking .

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